molecular formula C12H8N4O2 B13740273 2-Azido-4'-nitro-1,1'-biphenyl CAS No. 14191-25-4

2-Azido-4'-nitro-1,1'-biphenyl

Cat. No.: B13740273
CAS No.: 14191-25-4
M. Wt: 240.22 g/mol
InChI Key: BGFSRQLXBXRFIZ-UHFFFAOYSA-N
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Description

2-Azido-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8N4O2 and a molecular weight of 240.22 g/mol It is characterized by the presence of an azido group (-N3) and a nitro group (-NO2) attached to a biphenyl structure

Preparation Methods

One common method is the reaction of 4’-nitro-1,1’-biphenyl with sodium azide (NaN3) under suitable conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the nitro group with the azido group.

Chemical Reactions Analysis

2-Azido-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions for these reactions include reducing agents like H2/Pd-C for reduction, nucleophiles like amines for substitution, and copper catalysts for cycloaddition reactions. Major products formed from these reactions include amino-substituted biphenyls and triazole derivatives.

Scientific Research Applications

2-Azido-4’-nitro-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other nitrogen-containing heterocycles.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with unique properties.

Mechanism of Action

The mechanism of action of 2-Azido-4’-nitro-1,1’-biphenyl involves its reactivity due to the presence of the azido and nitro groups. The azido group can generate reactive intermediates, such as nitrenes, which can interact with various molecular targets, including DNA and proteins . These interactions can lead to modifications of the target molecules, affecting their function and activity. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

2-Azido-4’-nitro-1,1’-biphenyl can be compared with other azido-substituted biphenyl compounds, such as:

    4’-Azido-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Azido-4’-amino-1,1’-biphenyl:

    2-Azido-4’-methoxy-1,1’-biphenyl: Contains a methoxy group (-OCH3) instead of a nitro group, affecting its chemical properties and reactivity.

The uniqueness of 2-Azido-4’-nitro-1,1’-biphenyl lies in the combination of the azido and nitro groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

14191-25-4

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-azido-2-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H8N4O2/c13-15-14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)16(17)18/h1-8H

InChI Key

BGFSRQLXBXRFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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